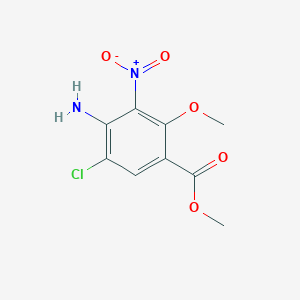

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKJDKMQBJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477514 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457947-61-4 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Introduction: The Strategic Importance of Polysubstituted Anilines

Polysubstituted anilines and their derivatives are foundational pillars in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The precise arrangement of diverse functional groups on the benzene ring allows for regioselective transformations, enabling the construction of complex molecular architectures. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a prime example of such a strategically designed molecule. Its constituent parts—an amine, a chloro group, a methoxy group, and a nitro group—each offer unique chemical handles for further elaboration, making it a valuable precursor for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro, methyl ester) groups creates a unique electronic landscape on the aromatic ring, influencing its reactivity and the physiological properties of its downstream products. This guide will serve as a virtual datasheet and application note for this important, albeit specialized, chemical entity.

Physicochemical Properties and Structural Analogs

Given the absence of a dedicated CAS number and associated experimental data for the title compound, we can infer its properties from well-characterized structural analogs.

| Property | Analog: Methyl 4-amino-5-chloro-2-methoxybenzoate | Analog: Methyl 4-amino-2-methoxy-5-nitrobenzoate | Predicted: Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate |

| CAS Number | 20896-27-9[2] | 59338-84-0[3] | Not available |

| Molecular Formula | C₉H₁₀ClNO₃[2] | C₉H₁₀N₂O₅[3] | C₉H₉ClN₂O₅ |

| Molecular Weight | 215.63 g/mol [2] | 226.19 g/mol [3] | ~260.64 g/mol |

| Appearance | Solid[4] | Solid (Predicted) | Likely a solid at room temperature |

Proposed Synthetic Pathway

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be logically approached through a multi-step sequence starting from a more readily available precursor. The proposed pathway leverages well-established and reliable organic transformations, ensuring a high degree of confidence in its viability.

Caption: Proposed synthetic workflow for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Step-by-Step Experimental Protocols

Step 1: Protection of the Amino Group

-

Rationale: The initial amino group is highly activating and can interfere with subsequent electrophilic aromatic substitution reactions, leading to a mixture of products. Therefore, it is prudent to protect it as an acetamide, which is a moderately deactivating group and directs electrophiles to the ortho and para positions.

-

Protocol:

-

Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.

-

Step 2: Regioselective Chlorination

-

Rationale: The acetamido and methoxy groups are ortho, para-directing. With the para position blocked, the incoming electrophile (Cl+) will be directed to the positions ortho to these groups. The position ortho to the acetamido group and meta to the methoxy group is sterically hindered and electronically less favored. Therefore, chlorination is expected to occur at the position ortho to the methoxy group and meta to the acetamido group. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.

-

Protocol:

-

Dissolve Methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF).[5]

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.[5]

-

Heat the reaction mixture to 40-65 °C and stir for several hours, monitoring by TLC.[5]

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[5]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[5]

-

Step 3: Deprotection of the Amino Group

-

Rationale: The protecting acetamido group can be readily hydrolyzed under acidic or basic conditions to regenerate the free amine, which is necessary for the subsequent nitration step.

-

Protocol (Acidic Hydrolysis):

-

Suspend Methyl 4-acetamido-5-chloro-2-methoxybenzoate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield Methyl 4-amino-5-chloro-2-methoxybenzoate.

-

Step 4: Nitration of the Aromatic Ring

-

Rationale: The final step involves the introduction of a nitro group onto the aromatic ring. The positions of the existing substituents will direct the incoming nitronium ion (NO₂⁺). The amino group is a strong activating and ortho, para-directing group, while the chloro and methoxy groups are also ortho, para-directing. The position ortho to the amino group and meta to the chloro and methoxy groups is the most likely site for nitration. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.

-

Protocol:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to Methyl 4-amino-5-chloro-2-methoxybenzoate.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the substrate while maintaining a low temperature (typically 0-5 °C).

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

The crude Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be purified by recrystallization.

-

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and the intermediates at each step.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the number and environment of the protons, confirming the substitution pattern on the aromatic ring.

-

¹³C NMR will show the number of unique carbon atoms, consistent with the proposed structure.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of multiple functional groups makes Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate a highly valuable intermediate for the synthesis of complex heterocyclic compounds.

Caption: Role as a precursor in heterocyclic synthesis.

-

Synthesis of Benzimidazoles and Quinoxalines: The nitro group can be selectively reduced to an amine, yielding a diamino derivative. This intermediate can then undergo cyclization reactions with various reagents to form fused heterocyclic systems like benzimidazoles and quinoxalines, which are common scaffolds in many pharmaceutical agents.

-

Precursor for Kinase Inhibitors: Many kinase inhibitors, such as Gefitinib, feature a quinazoline core.[6] The synthetic strategies for such molecules often rely on appropriately substituted anilines. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate provides a pathway to novel, highly substituted quinazoline derivatives for screening as potential kinase inhibitors.

-

Diversity-Oriented Synthesis: The various functional groups on the molecule can be selectively manipulated to generate a library of diverse compounds. For example, the amino group can be acylated or alkylated, the chloro group can be displaced via nucleophilic aromatic substitution, and the ester can be hydrolyzed or converted to an amide. This versatility is highly advantageous in the early stages of drug discovery.

Safety and Handling

While specific safety data for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is unavailable, the safety precautions for structurally related compounds should be strictly followed.

-

Methyl 4-amino-5-chloro-2-methoxybenzoate: Causes skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[7]

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate represents a potent, albeit specialized, building block for advanced organic synthesis and medicinal chemistry. While its transient nature as a synthetic intermediate means it lacks a dedicated CAS number, a thorough understanding of its probable synthesis, characterization, and potential applications can be established through the study of its near analogs and fundamental chemical principles. This guide provides a solid foundation for researchers and drug development professionals to leverage the unique chemical functionalities of this molecule in the creation of novel and complex chemical entities with therapeutic potential.

References

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

PubMed. (1989). p-Aminobenzoate synthesis from chorismate occurs in two steps. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubMed. (1990). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Molbank | Topical Collection : Heterocycle Reactions [mdpi.com]

- 2. para-aminobenzoate synthesis from chorismate occurs in two steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aiinmr.com [aiinmr.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Given the intricate substitution pattern on the benzene ring, this document will delve into its structural features, a proposed synthetic pathway with a critical analysis of regioselectivity, and its anticipated spectroscopic characteristics. The role of this and structurally related molecules as building blocks for more complex bioactive compounds will also be explored.

Chemical Identity and Physicochemical Properties

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a multifaceted benzoate ester. Its strategic placement of amino, chloro, methoxy, and nitro groups allows for a variety of regioselective transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic systems, which are foundational scaffolds in the development of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and its Precursor

| Property | Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate (Predicted) | Methyl 4-amino-5-chloro-2-methoxybenzoate (Precursor)[2] |

| Molecular Formula | C₉H₉ClN₂O₅ | C₉H₁₀ClNO₃ |

| Molecular Weight | 260.63 g/mol | 215.63 g/mol |

| Appearance | Yellow Solid (Predicted) | Solid |

| Melting Point | Not available | 135.00 °C |

| Boiling Point | Not available | 372.30 °C |

| Solubility | Soluble in Chloroform, DMSO, Methanol (Predicted)[3] | Not specified |

| CAS Number | Not assigned | 20896-27-9 |

Note: Some properties of the target compound are predicted based on the properties of structurally similar molecules.

Caption: Chemical structure of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Synthesis Pathway: A Multi-step Approach

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be envisioned as a three-step process starting from the readily available p-aminosalicylic acid. The initial steps involve methylation and chlorination to form the key intermediate, Methyl 4-amino-5-chloro-2-methoxybenzoate, for which established protocols exist. The final and most critical step is the regioselective nitration of this intermediate.

Caption: Proposed synthetic workflow for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Step 1 & 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

An established and efficient method for the synthesis of the key precursor, Methyl 4-amino-5-chloro-2-methoxybenzoate, starts from p-aminosalicylic acid. This process involves two main transformations: methylation and chlorination.

Experimental Protocol:

Step 1: Methylation of p-Aminosalicylic Acid This step aims to methylate both the phenolic hydroxyl and carboxylic acid groups.

-

In a suitable reaction vessel, combine p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise to the cooled mixture.

-

Continue the reaction, and upon completion, process the mixture to isolate Methyl 4-amino-2-methoxybenzoate.[4]

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate This step introduces a chlorine atom at the 5-position of the benzene ring.

-

Dissolve the Methyl 4-amino-2-methoxybenzoate obtained from the previous step in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture and stir.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Proposed Nitration of Methyl 4-amino-5-chloro-2-methoxybenzoate

The final step to obtain the target compound is the electrophilic aromatic substitution (nitration) of Methyl 4-amino-5-chloro-2-methoxybenzoate. The regioselectivity of this reaction is a critical consideration due to the multiple directing groups on the aromatic ring.

-

Amino group (-NH₂): Strongly activating, ortho-, para-director.

-

Methoxy group (-OCH₃): Activating, ortho-, para-director.

-

Chloro group (-Cl): Deactivating, ortho-, para-director.

-

Methyl ester group (-COOCH₃): Deactivating, meta-director.

The position of nitration will be determined by the interplay of these electronic effects. The strongly activating amino group is expected to be the dominant directing group. However, direct nitration of anilines can be complicated by oxidation of the amino group. To circumvent this, the amino group is often protected, for example, by acetylation to form an amide, which is less activating but still an ortho-, para-director.

Proposed Experimental Protocol (with Amino Group Protection):

-

Protection of the Amino Group: React Methyl 4-amino-5-chloro-2-methoxybenzoate with acetic anhydride to form the corresponding acetanilide.

-

Nitration:

-

Dissolve the protected compound in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture over ice to precipitate the crude product.

-

Filter, wash with cold water, and dry the solid.

-

-

Deprotection of the Amino Group: Hydrolyze the acetyl group from the nitrated intermediate using acidic or basic conditions to yield the final product, Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, the following are predicted characteristics based on the analysis of its structure and comparison with related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons will appear as singlets due to the fully substituted ring. The chemical shifts will be influenced by the electronic nature of the substituents. Signals for the methoxy and methyl ester protons will be observed in the upfield region. |

| ¹³C NMR | The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, N-O stretching of the nitro group, C-Cl stretching, and C-O stretching of the methoxy group and ester are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.63 g/mol for C₉H₉ClN₂O₅) is expected, along with characteristic fragmentation patterns. |

Applications in Medicinal Chemistry and Organic Synthesis

The highly functionalized nature of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid, and the other substituents provide handles for various cross-coupling and substitution reactions.

This compound and its derivatives are of interest in the synthesis of:

-

Heterocyclic compounds: The vicinal amino and nitro groups can be utilized in the construction of various heterocyclic rings, such as benzimidazoles, which are common motifs in pharmacologically active molecules.

-

Bioactive molecules: The structural features of this compound are found in intermediates used in the synthesis of drugs targeting a variety of biological pathways. For instance, substituted nitroanilines are precursors to compounds with potential applications in treating diabetes, hypertension, and autoimmune diseases.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the MSDS for the specific reagents used in the synthesis, particularly for corrosive and oxidizing agents like concentrated acids.

Conclusion

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate represents a synthetically valuable, albeit challenging, molecular scaffold. While its direct synthesis and characterization are not widely reported, a logical synthetic pathway can be proposed based on established organic chemistry principles. The key to its successful synthesis lies in controlling the regioselectivity of the nitration step, potentially through the use of a protecting group for the highly activating amino functionality. Further research into the synthesis and reactivity of this compound could unlock its potential as a key building block for the discovery and development of novel pharmaceuticals and other functional organic materials.

References

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WIPO Translate: assisting user to translate patent texts [patentscope.wipo.int]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying principles governing the vibrational spectroscopy of this complex molecule.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorptions are recorded as a spectrum, which serves as a unique molecular "fingerprint." For a complex molecule like Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, IR spectroscopy is indispensable for confirming the presence of key functional groups and providing insights into the overall molecular structure.

The subject molecule possesses a rich array of functional groups—an aromatic ring, a primary amine, a chloro substituent, a methoxy ether, a nitro group, and a methyl ester. Each of these groups exhibits characteristic vibrational frequencies. However, the electronic interplay between these substituents on the benzene ring can lead to shifts in the expected absorption bands. This guide will dissect these nuances, providing a detailed interpretation of the IR spectrum.

Below is the chemical structure of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, with its key functional groups highlighted.

Caption: Molecular structure of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of a solid sample, such as Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This method is favored for its minimal sample preparation and reproducibility.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample: A few milligrams of solid Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

-

Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

Step-by-Step Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe.

-

Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical setting would be a spectral range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction to ensure the spectral baseline is flat.

-

Self-Validating System

This protocol is designed to be self-validating. A high-quality spectrum will exhibit a stable, flat baseline and a good signal-to-noise ratio. The characteristic peaks of atmospheric CO₂ (around 2350 cm⁻¹) and H₂O (broad bands around 3400 cm⁻¹ and sharp lines around 1600 cm⁻¹) should be absent or significantly minimized in the final spectrum.

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation: Correlating Structure with Vibrational Modes

The IR spectrum of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be divided into several key regions, each providing information about specific functional groups.

High-Frequency Region (4000–2500 cm⁻¹)

-

N-H Stretching (Amine): Primary aromatic amines typically show two distinct bands in the 3500–3300 cm⁻¹ range.[1][2] These correspond to the asymmetric and symmetric N-H stretching vibrations. For this molecule, expect two medium-intensity bands. The presence of intramolecular hydrogen bonding between the amine and the adjacent nitro or methoxy groups could potentially broaden these peaks and shift them to lower wavenumbers.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[3][4] These are often weak to medium in intensity. The C-H stretching of the methoxy and methyl ester groups will be observed just below 3000 cm⁻¹ (around 2950–2850 cm⁻¹).[5]

Triple Bond and Cumulated Double Bond Region (2500–2000 cm⁻¹)

This region is expected to be transparent for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate as it lacks alkyne or nitrile functionalities.

Double Bond Region (2000–1500 cm⁻¹)

-

C=O Stretching (Ester): The carbonyl stretch of the methyl ester is one of the most intense and diagnostically useful peaks in the spectrum. For an aromatic ester, this peak is typically found in the 1730–1715 cm⁻¹ range.[6] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester.

-

N-H Bending (Amine): The scissoring vibration of the primary amine (N-H bend) is expected to appear in the 1650–1580 cm⁻¹ region.[2] This peak can sometimes be sharp.

-

C=C Stretching (Aromatic): The benzene ring exhibits characteristic C=C stretching vibrations in the 1600–1450 cm⁻¹ range.[4] There are typically two or more bands in this region, with one around 1600 cm⁻¹ and another around 1500 cm⁻¹.[4] The substitution pattern on the ring will influence the exact position and intensity of these peaks.

-

N-O Asymmetric Stretching (Nitro): Aromatic nitro compounds display a strong, characteristic asymmetric stretching band between 1550–1475 cm⁻¹.[3][7] This is a highly reliable indicator of the nitro group's presence.

Fingerprint Region (1500–400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

N-O Symmetric Stretching (Nitro): A second strong band corresponding to the symmetric stretch of the nitro group is expected between 1360–1290 cm⁻¹.[3][7] The presence of both the asymmetric and symmetric N-O stretching bands is definitive for the nitro functional group.[8]

-

C-O Stretching (Ester and Ether): Two distinct C-O stretching bands are anticipated. The C-O stretch of the aromatic ester will appear as a strong band between 1310–1250 cm⁻¹.[6] The C-O stretch of the aromatic ether (methoxy group) will also be in this region, typically around 1275–1200 cm⁻¹. These may overlap. A second C-O stretch from the ester is expected between 1130–1100 cm⁻¹.[6]

-

C-N Stretching (Amine): The C-N stretching of an aromatic amine is typically found in the 1335–1250 cm⁻¹ range.[2][9] This band is often strong.

-

C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and appear in the 900–675 cm⁻¹ range.[3][4]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the 800–600 cm⁻¹ region. This band is often weak and can be difficult to assign definitively in a complex molecule.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational modes and their expected frequencies for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Reference(s) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3500–3400 | Medium | [2][9][10] |

| N-H Symmetric Stretch | 3400–3300 | Medium | [1][2][10] | |

| N-H Bending (Scissoring) | 1650–1580 | Medium-Strong | [2] | |

| C-N Stretch | 1335–1250 | Strong | [2][9] | |

| Aromatic Ring | C-H Stretch | 3100–3000 | Weak-Medium | [3][4] |

| C=C Stretch | 1600–1585 & 1500–1400 | Medium | [3][4] | |

| C-H Out-of-Plane Bend | 900–675 | Strong | [3][4] | |

| Ester (-COOCH₃) | C=O Stretch | 1730–1715 | Strong | [6] |

| C-O Stretch (Asymmetric) | 1310–1250 | Strong | [6] | |

| C-O Stretch (Symmetric) | 1130–1100 | Medium | [6] | |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1550–1475 | Strong | [3][7] |

| N-O Symmetric Stretch | 1360–1290 | Strong | [3][7] | |

| Methoxy (-OCH₃) | C-H Stretch | 2950–2850 | Medium | [5] |

| C-O Stretch | 1275–1200 | Strong | [3] | |

| Chloro (-Cl) | C-Cl Stretch | 800–600 | Weak-Medium | N/A |

Conclusion

The infrared spectrum of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is rich with information, providing a robust method for its identification and characterization. By carefully analyzing the key regions of the spectrum, one can confirm the presence of all the constituent functional groups. The strong and characteristic absorptions of the carbonyl, nitro, and amine groups are particularly diagnostic. This guide provides the foundational knowledge for researchers to confidently interpret the IR spectrum of this molecule and similar complex aromatic compounds, ensuring the integrity and quality of their scientific endeavors.

References

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Table of IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

IR: amines. (n.d.). University of California, Los Angeles. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

-

The features of IR spectrum. (n.d.). SlidePlayer. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

IR: nitro groups. (n.d.). University of California, Los Angeles. [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies and expected fragmentation behavior of this compound. This document moves beyond a standard protocol to explain the rationale behind the analytical choices, ensuring a robust and reproducible approach.

Introduction: Understanding the Analyte

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a substituted aromatic compound with a variety of functional groups that influence its chemical behavior and, consequently, its mass spectrometric fingerprint. A thorough understanding of its structure is paramount for developing a successful analytical method.

The presence of a primary amine, a nitro group, a chlorine atom, a methoxy group, and a methyl ester on a benzene ring creates a molecule with a specific polarity and reactivity. The primary amine provides a site for protonation, making it amenable to positive-mode electrospray ionization (ESI). The nitro group is strongly electron-withdrawing, influencing the fragmentation of the aromatic ring. The chlorine atom introduces a characteristic isotopic pattern that is a key diagnostic in its mass spectrum.

Chemical Properties and Structure

A detailed summary of the key chemical properties for the closely related compound, Methyl 4-amino-5-chloro-2-methoxybenzoate, is presented in Table 1. While the addition of a nitro group to this structure will alter these properties, this information provides a valuable baseline. The calculated properties for the target analyte are also included.

| Property | Value (for Methyl 4-amino-5-chloro-2-methoxybenzoate)[1][2] | Calculated Value (for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate) |

| Molecular Formula | C9H10ClNO3 | C9H9ClN2O5 |

| Molecular Weight | 215.63 g/mol | 260.64 g/mol |

| Exact Mass | 215.0349209 Da | 259.01999 Da |

| IUPAC Name | methyl 4-amino-5-chloro-2-methoxybenzoate | methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate |

| SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)N | COC1=C(C(=C(C=C1N)Cl)[O-])C(=O)OC |

Principles of Mass Spectrometry for the Analysis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] The choice of ionization source and mass analyzer is critical for obtaining high-quality data for a specific analyte.

Ionization Method: Electrospray Ionization (ESI)

For a polar molecule like Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate containing a basic amino group, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[3][4] The analysis is best performed in positive ion mode, where the primary amine group is readily protonated to form a singly charged ion [M+H]+.

Mass Analysis

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended for the analysis of this compound. The high resolving power of these instruments allows for accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.[5]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[3] In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure.

Proposed Analytical Workflow

The following section details a robust analytical workflow for the qualitative and quantitative analysis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Sources

- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. agilent.com [agilent.com]

Biological activity of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate derivatives

An In-Depth Technical Guide to the Biological Activity of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical starting scaffold in medicinal chemistry and organic synthesis. Its strategically positioned and reactive functional groups—amino, chloro, methoxy, nitro, and methyl ester—offer multiple avenues for chemical modification, enabling the creation of diverse molecular libraries. This guide provides a comprehensive exploration of the synthetic pathways, significant biological activities, and therapeutic potential of derivatives originating from this core moiety. We will delve into their promising anticancer properties, including mechanisms involving kinase and histone deacetylase (HDAC) inhibition, as well as their emerging antimicrobial activities and other pharmacological applications. This document synthesizes current research to provide field-proven insights, detailed experimental protocols, and a forward-looking perspective on the role of these compounds in modern drug discovery.

The Core Moiety: A Versatile Scaffold for Drug Discovery

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a multifaceted benzoate ester valued as a key intermediate in the synthesis of complex organic molecules.[1] The unique arrangement of its electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro, ester) groups on the benzene ring creates a chemically reactive and versatile building block.[1] This substitution pattern facilitates regioselective transformations, which are essential for constructing complex heterocyclic systems like quinazolines and benzimidazoles. These heterocycles are integral components of pharmaceuticals targeting critical cellular pathways, including kinase signaling and central nervous system disorders.[1]

The true potential of this scaffold lies in its utility for developing structure-activity relationship (SAR) studies. By systematically modifying each functional group, researchers can fine-tune the resulting derivatives to optimize their potency, selectivity, bioavailability, and overall therapeutic profile.[1]

Synthetic Pathways and Chemical Reactivity

The generation of a diverse library of derivatives hinges on the selective chemical manipulation of the core scaffold's functional groups. The primary synthetic strategies involve the transformation of the nitro, chloro, and ester functionalities.

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst or chemical reductants like tin(II) chloride.[1] This newly formed amino group is a key handle for introducing further diversity, for instance, through acylation or sulfonylation.

-

Nucleophilic Aromatic Substitution (NuAr): The chloro group can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. This reaction allows for the introduction of varied side chains that can significantly influence the molecule's interaction with biological targets.[1]

-

Ester and Amide Chemistry: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1] This acid can then be coupled with various amines to form a wide array of benzamide derivatives, a class of compounds known for its broad pharmacological activities.[2][3][4][5][6][7][8][9]

Generalized Synthetic Workflow

The following diagram illustrates the primary pathways for generating derivatives from the Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate core.

Caption: Key synthetic routes from the core scaffold.

Experimental Protocol: Synthesis of a Benzamide Derivative

This protocol is adapted from a general method for synthesizing N-substituted benzamides from a related chloro-nitrobenzoic acid precursor.[10]

Step 1: Synthesis of 4-(Alkylamino)-3-nitrobenzoic Acid

-

To a round-bottom flask, add 1 equivalent of 4-chloro-3-nitrobenzoic acid.

-

Add a 25% aqueous solution of the desired alkylamine (e.g., methylamine), using a 3.5-5 molar equivalent excess.

-

Under magnetic stirring, heat the mixture to reflux for 3-5 hours.

-

Cool the reaction solution to 15°C.

-

Adjust the pH to 3 with acetic acid to precipitate the product.

-

Filter and dry the resulting solid to yield the 4-(alkylamino)-3-nitrobenzoic acid.

Step 2: Acyl Chloride Formation

-

At room temperature, dissolve 1 equivalent of the product from Step 1 in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride dropwise.

-

Heat the mixture to reflux and react for 4 hours.

-

Remove the solvent under reduced pressure to obtain the crude 4-(alkylamino)-3-nitrobenzoyl chloride.

Step 3: Amide Formation

-

Dissolve the acyl chloride from Step 2 in DCM in a round-bottom flask.

-

At room temperature, add a 25% aqueous solution of the desired amine dropwise.

-

Allow the reaction to proceed for 30 minutes.

-

Wash the reaction mixture with water and separate the organic phase.

-

Remove the solvent under reduced pressure to yield the final N-substituted benzamide product.[10]

Major Biological Activities and Therapeutic Potential

Derivatives of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate have demonstrated significant potential across several therapeutic areas, most notably in oncology.

Anticancer Activity

The core scaffold has given rise to numerous derivatives with potent anti-proliferative effects against a range of cancer cell lines.[1]

Mechanisms of Action:

-

Kinase Inhibition: The parent compound and its derivatives are being investigated for their ability to modulate signaling pathways crucial for cancer cell proliferation and survival.[1] Structures derived from this scaffold can be designed to act as inhibitors of key enzymes involved in tumor growth, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[1]

-

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives, in particular, are a well-established class of HDAC inhibitors.[9] These agents can chelate with the zinc ion in the active site of HDAC enzymes, leading to altered gene expression, cell-cycle arrest, and apoptosis in cancer cells.[5][9] Studies on related N-substituted benzamides have shown that modifications to the benzamide ring system are critical to their anti-proliferative activity.[2][3]

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Cytotoxicity Data: The parent compound itself has shown promising cytotoxic effects.[1] The table below summarizes reported IC₅₀ values for the core compound and related benzamide derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Core Moiety | MCF-7 (Breast) | 0.056 | [1] |

| Benzensulfonamide Derivatives | A549 (Lung) | 1.98 - 9.12 | [11] |

| Benzensulfonamide Derivatives | HeLa (Cervical) | 1.98 - 9.12 | [11] |

| Benzensulfonamide Derivatives | MCF-7 (Breast) | 1.98 - 9.12 | [11] |

| Benzoxazole-Benzamide Conjugates | HCT-116 (Colon) | 7.8 - 32.0 | [6] |

| Benzoxazole-Benzamide Conjugates | MCF-7 (Breast) | 7.2 - 24.0 | [6] |

Antimicrobial Activity

The rapid emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents.[12] Research into structurally related chloro-nitrobenzoic acid derivatives has revealed significant antibacterial properties. These compounds have demonstrated broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria, including selective efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[12] This suggests that derivatives of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate represent a promising, yet underexplored, avenue for discovering new-generation antibacterials. The mechanism may be linked to improved solubility and membrane permeability conferred by specific side chains.[12]

Other Pharmacological Activities

The versatility of this chemical family extends beyond oncology and microbiology.

-

CNS and Receptor Antagonism: Certain benzamide derivatives have been noted for their dual action as antagonists of both dopamine D2 and serotonin 5-HT3 receptors. This dual mechanism could offer therapeutic benefits for conditions such as chemotherapy-induced nausea.[1]

-

Metabolic and Autoimmune Diseases: Patent literature indicates that derivatives can serve as intermediates for drugs designed to treat a range of conditions, including diabetes, hypertension, insulin resistance, and autoimmune diseases.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing drug candidates. The highly functionalized nature of the core scaffold is ideal for such investigations. Preliminary SAR studies on related benzamide series have yielded key insights:

-

Role of Chloro and Nitro Groups: Interestingly, while these groups are key for synthetic manipulation, some studies on N-substituted benzamides as HDAC inhibitors found that the presence of a chlorine atom or a nitro group on the benzamide ring can decrease anti-proliferative activity.[2][3] This highlights the complex interplay of electronics and sterics in receptor binding and underscores the need for careful analogue synthesis and testing.

-

Importance of Amide Substituents: For HDAC inhibitors, the nature of the substituent on the amide nitrogen is critical for chelating with the zinc ion in the enzyme's active site.[2][3]

-

Side Chain Influence: In the context of antimicrobial activity, the addition of moieties like methylethanolammonium has been shown to improve solubility and membrane permeability, thereby enhancing efficacy.[12]

Key Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow Diagram

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2][3]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and its derivatives represent a rich and versatile chemical scaffold with significant, demonstrated biological activity. The anticancer potential of this class is particularly compelling, with derivatives showing potent cytotoxicity and engaging with validated therapeutic targets such as protein kinases and HDACs. Furthermore, preliminary evidence suggests these compounds could be a valuable starting point for the development of novel antimicrobial agents.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening a broader and more diverse library of derivatives to fully explore the chemical space and identify novel bioactivities.

-

Mechanism of Action Studies: Moving beyond cytotoxicity to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Physicochemical Properties: Fine-tuning derivatives to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the synthetic tractability and proven biological relevance of this core structure, the scientific community is well-positioned to develop next-generation therapeutics for some of today's most challenging diseases.

References

- Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzo

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Methyl 4-amino-5-chloro-2-methoxybenzo

- Methyl 5-chloro-2-nitrobenzoate.

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- Synthesis and anticancer evaluation of new benzenesulfonamide derivatives.

- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.Journal of Medicinal and Chemical Sciences.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.Taylor & Francis.

- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.Taylor & Francis.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.PubMed.

- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors.

Sources

- 1. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate|RUO [benchchem.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cytotoxic Effects of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate on Cancer Cells

This guide provides a comprehensive technical overview of the cytotoxic properties of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, a promising small molecule with demonstrated anti-proliferative activity against cancer cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes a putative mechanism of action based on available evidence, and offers detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction and Rationale

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a substituted benzoic acid derivative that has emerged as a compound of interest in oncology research. Recent studies have highlighted its potent cytotoxic effects against various cancer cell lines, suggesting its potential as a scaffold for the development of novel anti-cancer therapeutics.[1] The strategic placement of its functional groups—amino, chloro, methoxy, and nitro—on the benzoate ring suggests a high potential for interaction with biological targets, thereby influencing cellular pathways critical for cancer cell proliferation and survival.[1] This guide aims to provide an in-depth analysis of its known cytotoxic effects and a scientifically grounded hypothesis of its mechanism of action, empowering researchers to design and execute experiments to further elucidate its therapeutic value.

Demonstrated Cytotoxic Activity

Initial in vitro studies have confirmed the anti-proliferative effects of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate against human breast cancer cell lines. The compound exhibits significant cytotoxicity, as demonstrated by the following half-maximal inhibitory concentration (IC50) values:

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 0.056 | 19.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.023 | 3.7 |

Table 1: In vitro cytotoxicity of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate against human breast cancer cell lines.[1]

The low micromolar IC50 values indicate potent activity against these cancer cell lines. The selectivity index, particularly for MCF-7 cells, suggests a degree of preferential cytotoxicity towards cancer cells over non-cancerous cells, a critical attribute for a therapeutic candidate.[1]

Proposed Mechanism of Action: A Multi-faceted Approach

While direct experimental evidence for the precise mechanism of action of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is still emerging, a compelling hypothesis can be formulated based on the activity of structurally similar compounds and its chemical architecture. The proposed mechanism is likely multi-pronged, involving the inhibition of a key signaling pathway, induction of apoptosis, and arrest of the cell cycle.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A primary putative target of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Compounds with similar structural features, particularly 4-amino-3-chloro benzoate esters, have been identified as inhibitors of EGFR tyrosine kinase.[2]

The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition would ultimately lead to a reduction in cell proliferation, survival, and angiogenesis.

Caption: Proposed inhibition of the EGFR signaling pathway.

Induction of Apoptosis

The cytotoxic effects of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate are likely mediated by the induction of apoptosis, or programmed cell death. Structurally related 4-amino-3-chloro benzoate ester derivatives have been shown to activate caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[2][3] Activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.

Caption: Proposed extrinsic pathway of apoptosis induction.

Cell Cycle Arrest

Inhibition of critical signaling pathways and the induction of cellular stress by Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate are also hypothesized to lead to cell cycle arrest. Other substituted benzoic acid derivatives have been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells.[4] This prevents the cells from entering mitosis and ultimately leads to cell death.

Caption: Proposed cell cycle arrest at the G2/M phase.

Experimental Workflows for Mechanistic Validation

To validate the proposed mechanisms of action, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for key experiments.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Evaluation of Apoptosis (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific activation of caspases.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: A logical workflow for investigating cytotoxic effects.

Conclusion and Future Directions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate demonstrates significant cytotoxic effects against breast cancer cell lines. The proposed mechanism of action, centered on the inhibition of EGFR signaling, induction of apoptosis, and cell cycle arrest, provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer a clear path to validating these hypotheses and further characterizing the anti-cancer properties of this promising compound. Future research should focus on expanding the cytotoxicity screening to a broader panel of cancer cell lines, conducting in vivo efficacy studies in animal models, and exploring structure-activity relationships to optimize its therapeutic potential.

References

-

Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI. Available from: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available from: [Link]

-

Caspase activation by anticancer drugs: the caspase storm - PubMed. Available from: [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. Available from: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available from: [Link]

Sources

- 1. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate|RUO [benchchem.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

An Application Note and Detailed Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The synthetic route detailed herein begins with the commercially available starting material, p-aminosalicylic acid, and proceeds through a multi-step sequence involving methylation, chlorination, and a final, critical nitration step. This guide offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanisms, and critical safety considerations. The causality behind experimental choices is explained to provide a robust and reproducible methodology for laboratory-scale synthesis, ensuring high purity of the final product.

Introduction

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The title compound, Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, incorporates a unique arrangement of electron-donating and electron-withdrawing groups on a benzene ring, making it a versatile precursor for further chemical transformations. Its structural complexity suggests its potential utility in the development of novel therapeutic agents, potentially in areas such as oncology or infectious diseases, where similar substituted aromatics have found application.[1] The synthetic pathway described is designed to be both efficient and scalable for research and development purposes.

Overall Reaction Scheme

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is accomplished in a three-step sequence starting from p-aminosalicylic acid. The initial steps, methylation and chlorination, are well-established procedures.[2] The final nitration step is a critical transformation that requires careful control of reaction conditions to achieve the desired regioselectivity and avoid potential side reactions.

Figure 1: Overall reaction pathway for the synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.

Experimental Protocols

Part 1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This part of the synthesis involves two main steps: the methylation of p-aminosalicylic acid to form Methyl 4-amino-2-methoxybenzoate, followed by its chlorination.

Step 1: Methylation of p-Aminosalicylic Acid

This initial step involves the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid using dimethyl sulfate.[2][3]

-

Reagents and Materials:

-

p-Aminosalicylic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

-

Ethyl acetate

-

Water

-

Round-bottom flask, magnetic stirrer, rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, combine p-aminosalicylic acid, potassium hydroxide, and acetone.

-

Cool the mixture to approximately 25°C.

-

Slowly add dimethyl sulfate to the mixture while stirring. Maintain the temperature between 20-30°C.

-

Continue stirring the reaction mixture for 5.5 hours.[2]

-

Remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain Methyl 4-amino-2-methoxybenzoate.

-

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

This step introduces a chlorine atom at the 5-position of the benzene ring using N-chlorosuccinimide (NCS) as the chlorinating agent.[2]

-

Reagents and Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Ice water

-

Round-bottom flask, heating mantle, filtration apparatus

-

-

Procedure:

-

Dissolve the Methyl 4-amino-2-methoxybenzoate obtained from the previous step in DMF in a round-bottom flask.

-

Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the dissolved ester.[4]

-

Heat the reaction mixture to 70°C and stir for 3 hours.[2]

-

While still warm, pour the reaction mixture into ice water to precipitate the solid product.

-

Filter the precipitate and wash it with cold water.

-

Dry the solid to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

-

Part 2:

This final step is the nitration of the chlorinated intermediate. The presence of a strongly activating amino group necessitates careful control of the reaction conditions to prevent oxidation and other side reactions. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed, with strict temperature control.

-

Reagents and Materials:

-

Methyl 4-amino-5-chloro-2-methoxybenzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

In a round-bottom flask, carefully add Methyl 4-amino-5-chloro-2-methoxybenzoate to a pre-cooled solution of concentrated sulfuric acid at 0-5°C in an ice bath. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

With vigorous stirring, add the nitrating mixture dropwise to the solution of the benzoate ester, ensuring the temperature of the reaction mixture is maintained between 0-10°C.[5]

-

After the addition is complete, continue to stir the mixture at this temperature for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product, Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, will precipitate out.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry the product. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.

-

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of Methyl 4-amino-5-chloro-2-methoxybenzoate is a classic example of electrophilic aromatic substitution. The key steps are the generation of the electrophile and its subsequent attack on the aromatic ring.

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

-

Electrophilic Attack: The electron-rich benzene ring of the substrate attacks the nitronium ion. The regioselectivity of this attack is governed by the directing effects of the substituents already present on the ring. The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating and ortho-, para-directing. The chloro (-Cl) group is deactivating but also ortho-, para-directing. The methyl ester (-COOCH₃) group is deactivating and meta-directing. The position of nitration (position 3) is ortho to the activating methoxy group and meta to the strongly activating amino group, which likely directs the incoming electrophile to this position.

Figure 2: Simplified workflow of the nitration mechanism.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Substrate:Reagent) | Reaction Time | Temperature | Expected Yield |

| 1 | p-Aminosalicylic acid | (CH₃)₂SO₄, KOH | Stoichiometric | 5.5 hours | 20-30°C | High |

| 2 | Methyl 4-amino-2-methoxybenzoate | NCS, DMF | 1:1 | 3 hours | 70°C | Good |

| 3 | Methyl 4-amino-5-chloro-2-methoxybenzoate | HNO₃, H₂SO₄ | Stoichiometric | 0.5-1 hour | 0-10°C | Moderate to Good |

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Dimethyl Sulfate: This is a potent carcinogen and is highly toxic. Handle with extreme caution and avoid any contact with skin or inhalation of vapors.

-

N-chlorosuccinimide (NCS): NCS is an irritant. Avoid contact with skin and eyes.

-

Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around. The nitration reaction can be highly exothermic and must be cooled effectively to prevent runaway reactions.

-

Chlorinated Compounds: The starting materials and products are chlorinated organic compounds. Their toxicological properties may not be fully known. Handle with care and dispose of waste according to institutional guidelines.[7][8][9]

References

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-